3-Ethoxythiophene-2-carboxylic acid

Overview

Description

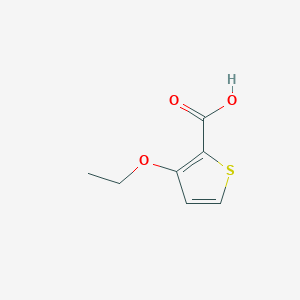

3-Ethoxythiophene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O3S and its molecular weight is 172.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization of Functionalized Polyterthiophenes

3-Ethoxythiophene-2-carboxylic acid derivatives are used in the synthesis of functionalized polyterthiophenes. These polymers show increased conductivity even in a fully oxidized state and exhibit fast electrochromic switching, making them valuable in various electronic applications (Lee, Shim, & Shin, 2002).

2. Solar Cell Performance Enhancement

Derivatives of this compound, like TTCA, have been studied for their role in enhancing the performance of solar cells. These compounds show strong binding to TiO2 surfaces, which is crucial for improving the efficiency of photovoltaic cells (Yoon et al., 2011).

3. Directed Decarboxylative C-H Arylation of Thiophenes

The compound is employed in the rhodium(III)-catalyzed decarboxylative C-H/C-H cross-coupling of carboxylic acids with thiophenes. This method facilitates the creation of biaryl scaffolds, providing a streamlined route to synthesize complex organic structures (Zhang, Zhao, Zhang, & Su, 2015).

4. Electrocatalyst Support Material in Fuel Cells

Copolymers based on similar derivatives are used as support materials in electrocatalysts for methanol oxidation in fuel cells. These materials display excellent catalytic activity and offer potential in energy conversion applications (Wu, Kuo, Chen, & Chang, 2015).

5. Fluorescent Sensor for Protein Detection

Certain terthiophene carboxylic derivatives are utilized as fluorescent biosensors for protein analysis. These compounds' emission properties are influenced by solvent polarity and pH, and they exhibit enhanced emission upon binding to specific proteins (Hu, Xia, & Elioff, 2016).

6. Corrosion Resistance in Industrial Applications

Polymer coatings derived from this compound and its analogs on stainless steel enhance corrosion protection efficiency, making them suitable for industrial applications in corrosive environments (Gopi, Karthikeyan, Kavitha, & Surendiran, 2015).

Safety and Hazards

Properties

IUPAC Name |

3-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKDCOINUAYGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380606 | |

| Record name | 3-ethoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139926-23-1 | |

| Record name | 3-ethoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.